molecular formula C25H18O B11958376 4-(4-Biphenylyl)benzophenone CAS No. 5623-42-7

4-(4-Biphenylyl)benzophenone

Cat. No.: B11958376
CAS No.: 5623-42-7
M. Wt: 334.4 g/mol
InChI Key: BOBZWKBHYVNMPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Biphenylyl)benzophenone, also known as 4-Phenylbenzophenone, is an organic compound with the molecular formula C25H18O. It is a derivative of benzophenone, characterized by the presence of a biphenyl group attached to the benzophenone core. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Biphenylyl)benzophenone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of biphenyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-(4-Biphenylyl)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(4-Biphenylyl)benzophenone involves its ability to absorb UV radiation and generate reactive species. This property makes it an effective photoinitiator in polymerization reactions. In biological systems, it interacts with molecular targets such as enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: A simpler analog without the biphenyl group.

    4-Iodo-4’-(trifluoromethyl)benzophenone: A halogenated derivative with different electronic properties.

    2-Hydroxy-4-(octyloxy)benzophenone: A hydroxylated derivative with enhanced solubility.

Uniqueness

4-(4-Biphenylyl)benzophenone is unique due to its biphenyl group, which imparts distinct electronic and steric properties. This makes it more versatile in various chemical reactions and applications compared to its simpler analogs .

Properties

CAS No.

5623-42-7

Molecular Formula

C25H18O

Molecular Weight

334.4 g/mol

IUPAC Name

phenyl-[4-(4-phenylphenyl)phenyl]methanone

InChI

InChI=1S/C25H18O/c26-25(23-9-5-2-6-10-23)24-17-15-22(16-18-24)21-13-11-20(12-14-21)19-7-3-1-4-8-19/h1-18H

InChI Key

BOBZWKBHYVNMPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.